3-Bromo-5-chloro-2-methoxyaniline

Medicinal Chemistry Process Chemistry Formulation

3-Bromo-5-chloro-2-methoxyaniline (CAS 569688-63-7) is a halogenated aniline derivative with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol. It features a specific substitution pattern comprising bromine at position 3, chlorine at position 5, and a methoxy group at position 2 on the aniline ring.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
CAS No. 569688-63-7
Cat. No. B1340812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-methoxyaniline
CAS569688-63-7
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)Cl)N
InChIInChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3
InChIKeyCAYJPMAXJIWLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-2-methoxyaniline (CAS 569688-63-7): A Defined Halogenated Aniline Building Block for Medicinal Chemistry and Kinase Research


3-Bromo-5-chloro-2-methoxyaniline (CAS 569688-63-7) is a halogenated aniline derivative with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol . It features a specific substitution pattern comprising bromine at position 3, chlorine at position 5, and a methoxy group at position 2 on the aniline ring [1]. This compound serves as a versatile synthetic intermediate, particularly valued in medicinal chemistry for constructing bioactive molecules and kinase inhibitor scaffolds via cross-coupling reactions [2].

Why Generic Substitution of 3-Bromo-5-chloro-2-methoxyaniline is Inadequate: The Critical Role of Precise Halogen and Methoxy Placement


Generic substitution with other halogenated anilines is not viable for 3-Bromo-5-chloro-2-methoxyaniline due to its unique ortho-methoxy and meta-/para-halogen arrangement. This specific pattern dictates reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences electronic and steric properties that are crucial for downstream biological activity, particularly in kinase inhibitor design [1]. Even small changes in the position of bromine, chlorine, or methoxy groups can significantly alter binding affinity, selectivity, and metabolic stability, as evidenced by strict SAR (Structure-Activity Relationship) requirements in related inhibitor programs [2]. Therefore, substituting with a regioisomer or a different halogenated analog introduces unquantified risks in synthetic yield and final compound performance.

Quantitative Differentiation of 3-Bromo-5-chloro-2-methoxyaniline: Comparative Physicochemical and Purity Data Against Closest Analogs


Melting Point Advantage: Lower and Sharper Range Enhances Handling and Formulation Flexibility

3-Bromo-5-chloro-2-methoxyaniline exhibits a well-defined melting point of 27-29°C [1], a value that is significantly lower than the typical melting range of its regioisomer 3-Bromo-2-chloro-5-methoxyaniline, which appears as a yellow solid with a higher, though unspecified, melting point [2]. The lower and narrower melting range of the target compound facilitates easier handling, solvent dissolution, and potential formulation as a low-melting solid or near-room-temperature liquid, which can be advantageous in certain synthetic and analytical workflows.

Medicinal Chemistry Process Chemistry Formulation

Enhanced Lipophilicity (LogP) Over Key Regioisomer: A Predictor of Improved Membrane Permeability

The compound demonstrates a calculated LogP value of 2.82 [1], which is approximately 0.3 log units higher than the LogP of 2.5 reported for its regioisomer, 3-Bromo-2-chloro-5-methoxyaniline [2]. This difference suggests a 2-fold increase in partition coefficient and implies greater lipophilicity, a property often correlated with enhanced passive membrane permeability and potential blood-brain barrier penetration in drug discovery contexts.

Medicinal Chemistry Drug Design ADME

Superior Purity Grade (≥98%) for Demanding Synthetic and Analytical Applications

Commercially, 3-Bromo-5-chloro-2-methoxyaniline is available at a purity of ≥98% from specialized suppliers , exceeding the standard 95% purity grade offered by many general chemical vendors [1]. This higher purity is critical for minimizing side reactions in complex, multi-step syntheses and for ensuring reliable, reproducible results in biological assays where even minor impurities can confound activity data.

Organic Synthesis Analytical Chemistry Quality Control

Equivalent Topological Polar Surface Area (TPSA) to Key Isomer: Predictable, Maintained Hydrogen Bonding Capacity

The target compound and its regioisomer 3-Bromo-2-chloro-5-methoxyaniline share an identical Topological Polar Surface Area (TPSA) of 35.25 Ų [1]. This equivalence indicates that the overall hydrogen bonding capacity is conserved despite the different substitution pattern. For medicinal chemists, this means that modifications based on this scaffold can be made without unexpectedly altering a key physicochemical parameter that strongly influences oral absorption and blood-brain barrier penetration.

Medicinal Chemistry Computational Chemistry Drug Design

Optimal Application Scenarios for 3-Bromo-5-chloro-2-methoxyaniline Based on Quantitative Differentiation Evidence


Synthesis of Kinase Inhibitors with Enhanced Cellular Permeability

Leverage the compound's higher lipophilicity (LogP 2.82) compared to key regioisomers to design kinase inhibitors with improved passive membrane permeability. This property is particularly valuable for targeting intracellular kinases where cellular uptake is a known challenge. The compound's established use as a building block in kinase inhibitor synthesis makes it a logical starting point for libraries requiring balanced polarity and permeability.

Multi-Step Synthesis Requiring High-Fidelity, Low-Impurity Intermediates

Employ the ≥98% purity grade for complex, multi-step synthetic routes where even minor impurities can catalyze side reactions or poison catalysts. This higher purity specification minimizes the need for intermediate purifications, improving overall yield and reducing development time, a critical factor in both academic and industrial process chemistry.

Formulation Studies Benefiting from Low-Melting Solid Properties

Exploit the compound's low melting point (27-29°C) for applications where a near-room-temperature liquid or easily meltable solid is advantageous . This property can simplify formulation into liquid-dispensing automated systems, enhance dissolution rates in reaction media, or facilitate melt-based processing techniques, offering practical handling benefits over higher-melting regioisomers [1].

Structure-Activity Relationship (SAR) Studies on Halogenated Aniline Scaffolds

Utilize this compound as a defined, high-purity building block in SAR studies to probe the effects of precise halogen and methoxy substitution patterns on biological activity. Its consistent TPSA of 35.25 Ų relative to regioisomers allows researchers to decouple polarity-driven effects from specific binding interactions, enabling more accurate interpretation of potency and selectivity data.

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